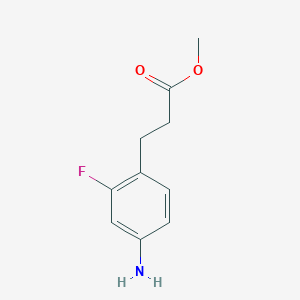

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester

Description

Properties

IUPAC Name |

methyl 3-(4-amino-2-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2,4,6H,3,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWXMVUBLUJFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester typically involves the following steps:

Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Alkylation: The resulting 4-amino-2-fluoroaniline is then alkylated with methyl acrylate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic organic chemistry.

Biology

The compound has been investigated as a biochemical probe , particularly in studies related to bacterial DNA-gyrase inhibition. This mode of action suggests that it could be effective against bacterial infections, including those caused by Mycobacterium tuberculosis.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties :

- It shows promise as a potential drug candidate due to its interaction with biological targets.

- Research indicates that modifications in its structure can enhance its pharmacokinetic properties, improving cellular penetration and efficacy.

Industry

In industrial applications, it is utilized in the production of advanced materials with specific properties, leveraging the unique characteristics imparted by the fluorine atom.

Case Studies

Case Study 1: Antimicrobial Activity

Research demonstrated that this compound effectively inhibits the growth of M. tuberculosis. In vitro studies showed a significant reduction in bacterial viability at certain concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthetic Applications

In synthetic organic chemistry, this compound has been successfully used as a precursor for various derivatives that exhibit enhanced biological activity or improved pharmacological profiles. The versatility in chemical transformations allows researchers to tailor compounds for specific therapeutic targets.

Mechanism of Action

The mechanism of action of 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The table below compares the target compound with analogs differing in substituents on the phenyl ring:

Key Observations :

- Electron-withdrawing groups (F, NO₂): Increase acidity of the propionic acid moiety and improve resistance to oxidative metabolism .

- Electron-donating groups (NH₂, OCH₃) : Enhance solubility via hydrogen bonding or polar interactions but may reduce metabolic stability .

Antiproliferative and Enzyme Inhibitory Activity

- 3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives () exhibit antiproliferative activity against cancer cells, suggesting that halogenated aromatic esters are promising scaffolds for anticancer agents .

- Phosphonic acid analogues of phenylalanine () demonstrate inhibitory effects on alanyl aminopeptidases, highlighting the role of fluorinated aromatic esters in enzyme targeting .

Antimicrobial and Antiviral Potential

- Nitro-substituted derivatives (e.g., 3-(4'-hydroxy-3',5'-dinitrophenyl)-propionic acid methyl ester from ) show antimicrobial activity, though nitro groups may introduce toxicity concerns .

- Amino acid derivatives with naphthalene side chains () exhibit antiviral activity, suggesting that amino-substituted esters could be optimized for similar applications .

Biological Activity

3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester is a fluorinated amino acid derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological properties, structure-activity relationships, and relevant case studies associated with this compound.

Chemical Structure

The compound has the following molecular formula: CHFNO. Its structure features a propionic acid backbone with an amino group and a fluorinated phenyl ring, which are critical for its biological activity.

Synthesis

Various synthetic methods have been explored for the preparation of this compound. Notably, enzymatic methods using lipases have shown promise in achieving high enantioselectivity and yield. For example, lipase PSIM from Burkholderia cepacia has been utilized for the kinetic resolution of racemic β-amino carboxylic esters, leading to excellent enantiomeric excess values (≥99%) .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that fluorinated amino acids can enhance the potency of anticancer agents. For instance, α-fluorinated β-amino acids have been reported to exhibit increased activity against various cancer cell lines. The presence of fluorine in the structure is believed to influence the conformational properties and stability of these compounds, thereby enhancing their biological effects .

Enzyme Inhibition

Fluorinated derivatives, including this compound, have been studied as potential enzyme inhibitors. The incorporation of fluorine can modify the interaction between the inhibitor and the enzyme's active site, potentially leading to improved inhibition profiles. This aspect is particularly relevant in designing inhibitors for proteases and other therapeutic targets .

Neuropharmacological Effects

Some studies suggest that derivatives of fluorinated amino acids may exhibit neuropharmacological effects. The structural modifications can influence neurotransmitter systems, which may be beneficial in developing treatments for neurological disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : The position and number of fluorine atoms on the phenyl ring significantly affect biological activity. Fluorine's electronegativity alters electronic properties and sterics, influencing binding affinity to biological targets.

- Amino Group Orientation : The spatial arrangement of the amino group relative to the propionic acid moiety plays a critical role in receptor interactions and overall efficacy.

Case Studies

- Anticancer Applications : A study demonstrated that fluorinated β-amino acids exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- Enzyme Inhibition Studies : In vitro assays showed that this compound effectively inhibited serine proteases with IC50 values significantly lower than non-fluorinated analogs, highlighting its potential as a therapeutic agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-Amino-2-fluoro-phenyl)-propionic acid methyl ester?

Answer:

A multi-step approach is typically employed:

Fluorination and Esterification: Introduce the fluoro group via electrophilic aromatic substitution (e.g., using fluorinating agents under controlled conditions). The methyl ester can be formed via acid-catalyzed esterification of the corresponding propionic acid derivative .

Oxidative Steps: Patents describe oxidation of intermediates using agents like MnO₂ or KMnO₄ to achieve regioselective functionalization, particularly for aromatic amines .

Catalytic Methods: Ionic liquids (e.g., sulfonic acid-functionalized variants) can enhance esterification efficiency and reduce side reactions .

Key Considerations: Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Advanced: How do electron-withdrawing substituents (e.g., -F) influence esterification kinetics and regioselectivity?

Answer:

- Electronic Effects: The fluoro group at the 2-position deactivates the phenyl ring, directing electrophilic substitution to the 4-position. This impacts intermediate stability during synthesis .

- Steric Effects: Steric hindrance from the fluoro group may slow esterification, necessitating higher temperatures or prolonged reaction times.

Methodological Insight: Use DFT calculations to model substituent effects on transition states, and validate with kinetic studies (e.g., varying substituents in analogs) .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

- Spectroscopy:

- Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity, while GC-MS confirms molecular weight .

Data Interpretation: Compare experimental spectra with NIST reference data .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

Answer:

- Dynamic Effects: Investigate rotational barriers (e.g., using variable-temperature NMR) to identify conformational isomers .

- Impurity Analysis: Use LC-MS to detect byproducts (e.g., hydrolysis products) that may skew integration ratios .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation if spectral ambiguities persist .

Basic: What purification strategies are effective for isolating high-purity this compound?

Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate esters from polar byproducts .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .

- Quality Control: Purity >98% (HPLC) is critical for biological assays; validate via melting point and elemental analysis .

Advanced: How does the fluoro group impact stability under acidic or basic conditions?

Answer:

- Acidic Hydrolysis: The electron-withdrawing fluoro group accelerates ester hydrolysis compared to non-fluorinated analogs. Monitor degradation via pH-stat titration .

- Basic Conditions: The amine group may undergo deprotonation, altering reactivity. Use buffered conditions (pH 7–8) to minimize decomposition .

Experimental Design: Conduct stability studies at varying pH/temperature and analyze degradation products via LC-MS .

Basic: How can researchers ensure batch-to-batch consistency for biological studies?

Answer:

- Standardized Protocols: Adopt fixed reaction conditions (temperature, catalyst loading) and validate with control experiments .

- Analytical Profiling: Compare NMR, HPLC, and mass spectra across batches; statistical tools (e.g., PCA) identify outliers .

Advanced: What strategies mitigate racemization during scale-up synthesis?

Answer:

- Chiral Catalysts: Use enantioselective catalysts (e.g., organocatalysts or metal complexes) during key steps .

- Low-Temperature Reactions: Reduce thermal energy to minimize racemization; monitor enantiomeric excess (EE) via chiral HPLC .

- Crystallization-Induced Asymmetric Transformation: Leverage differential solubility of enantiomers to enrich EE .

Basic: What storage conditions prevent ester hydrolysis or amine oxidation?

Answer:

- Temperature: Store at –20°C in airtight containers to slow hydrolysis .

- Desiccants: Include silica gel to minimize moisture exposure .

- Light Protection: Amber vials prevent UV-induced degradation of the aromatic amine .

Advanced: How to design a structure-activity relationship (SAR) study for enzyme inhibition potential?

Answer:

- Analog Synthesis: Prepare derivatives with varying substituents (e.g., -OH, -Cl) at the 4-position .

- Enzymatic Assays: Test inhibition against target enzymes (e.g., kinases) using fluorogenic substrates .

- Computational Modeling: Dock compounds into enzyme active sites (AutoDock) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.